![molecular formula C18H15N3S B2475388 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile CAS No. 637748-66-4](/img/structure/B2475388.png)

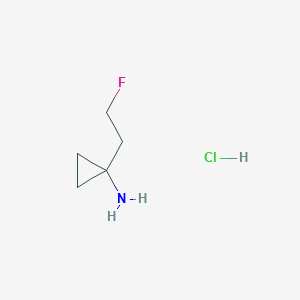

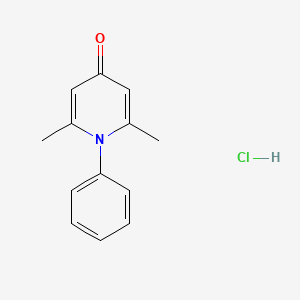

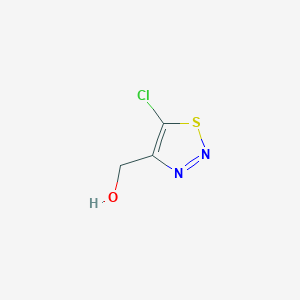

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a dimethylphenyl group, which is a derivative of phenyl with two methyl substituents.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with a dimethylphenyl-amino-propenenitrile derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in space, and would likely involve a conjugated system of pi electrons due to the presence of the benzothiazole and phenyl rings and the carbon-carbon double bond.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzothiazole and phenyl rings, and the electron-withdrawing nitrile group. It might undergo reactions typical for these functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, MS) would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile, have been studied for their corrosion inhibiting properties. Hu et al. (2016) demonstrated that certain benzothiazole derivatives offer enhanced stability and higher efficiency in preventing steel corrosion in acidic solutions, suggesting potential applications in material protection and preservation (Hu et al., 2016).

Synthesis of Heterocyclic Compounds

Benzothiazole-based molecules, similar to the one , have been used as building blocks for synthesizing various heterocyclic compounds. Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles, highlighting the versatility of benzothiazole derivatives in creating novel compounds with potential pharmaceutical applications (Darweesh et al., 2016).

Antimicrobial and Anticancer Activities

Compounds structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile have been synthesized and evaluated for their antimicrobial and anticancer activities. Al-Mutairi et al. (2022) reported the synthesis of benzothiazole derivatives and their effectiveness against various microbes and cancer cell lines, suggesting the potential use of such compounds in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2022).

Fluorescent Probes

Benzothiazole derivatives have been used to synthesize fluorescent probes. Bodke et al. (2013) synthesized quinoline derivatives incorporating benzothiazole, exhibiting fluorescence in various solvents. Such compounds could be useful in analytical chemistry and bioimaging applications (Bodke et al., 2013).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The future directions for research on this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further investigated for medicinal uses.

Eigenschaften

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethylanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-12-7-8-15(13(2)9-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCWBSFDMWBQKL-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475320.png)